N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the class of quinoline derivatives and is known for its complex molecular structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using isopentyl halides in the presence of a strong base.
Attachment of the Phenoxyethanesulfonamide Moiety: The final step involves the coupling of the quinoline derivative with phenoxyethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethanesulfonamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and receptors involved in signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
Uniqueness
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide stands out due to its unique phenoxyethanesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)12-13-24-21-10-9-19(16-18(21)8-11-22(24)25)23-29(26,27)15-14-28-20-6-4-3-5-7-20/h3-7,9-10,16-17,23H,8,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXCYERBVDREIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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